1-(1-Ethylpiperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid
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Overview
Description
1-(1-Ethylpiperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that features a piperidine ring and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Ethylpiperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” The reaction is often catalyzed by copper(I) ions to form the triazole ring. The piperidine ring can be introduced through various synthetic routes, including the hydrogenation of pyridine derivatives .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cycloaddition reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of heterogeneous catalysts can also be employed to facilitate the reaction and improve yield .
Chemical Reactions Analysis
Types of Reactions
1-(1-Ethylpiperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
1-(1-Ethylpiperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings
Mechanism of Action
The mechanism of action of 1-(1-Ethylpiperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The piperidine ring may enhance the compound’s binding affinity and selectivity for its targets. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 1-Ethylpiperidine-4-carboxylic acid
- 1-Methylpiperidin-4-ylidene acetic acid
- 4-Methyl-1,4-diazepan-1-yl acetic acid hydrate
Uniqueness
1-(1-Ethylpiperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid is unique due to the presence of both the piperidine and triazole rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H16N4O2 |
---|---|
Molecular Weight |
224.26 g/mol |
IUPAC Name |
1-(1-ethylpiperidin-4-yl)triazole-4-carboxylic acid |
InChI |
InChI=1S/C10H16N4O2/c1-2-13-5-3-8(4-6-13)14-7-9(10(15)16)11-12-14/h7-8H,2-6H2,1H3,(H,15,16) |
InChI Key |
ODMYIMJEIWTDEJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCC(CC1)N2C=C(N=N2)C(=O)O |
Origin of Product |
United States |
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